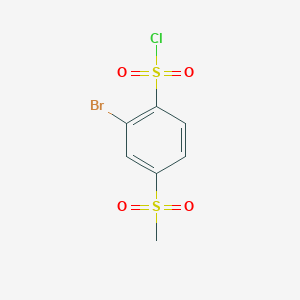

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

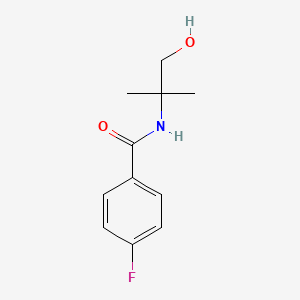

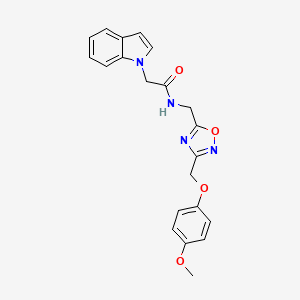

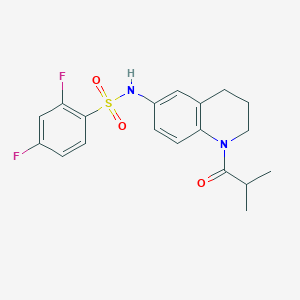

“2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1603381-94-7 . It has a molecular weight of 333.61 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.61 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Electrophilic Cyclization and Addition Reactions

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride is used in electrophilic cyclization and addition reactions. For example, its derivatives undergo electrophilic reactions with sulfuryl chloride and bromine, leading to the synthesis of complex organic compounds. This demonstrates its role in creating bifunctionalized allenes, which are crucial intermediates for further chemical transformations (Ivanov, Parushev, & Christov, 2014).

Synthesis of Disulfonylamides

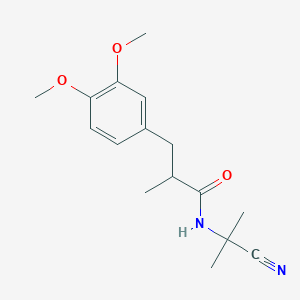

The compound is instrumental in the synthesis of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide, showcasing a one-pot sulfonyl chloride-pyridine mediated disulfonylation. This facile reaction emphasizes its utility in producing high yields of complex disulfonamides, highlighting its applicability in creating novel chemical entities with potential biological activity (Mphahlele & Maluleka, 2021).

Oxidation of Thiols and Disulfides

A novel synthesis method utilizing 2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride for the oxidation of thiols and disulfides to produce sulfonyl chlorides is presented. This method offers a high yield and does not require special conditions, making it a valuable addition to the synthetic toolkit for producing sulfonyl chlorides, which are fundamental building blocks in many chemical syntheses (Lezina, Rubtsova, & Kuchin, 2011).

Regioselective Synthesis of Isoxazoles

The compound has been used in the development of a new fluorosulfonylation reagent for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, which are crucial for their potential in pharmacological applications. This application underscores its role in expanding the tools available for constructing complex molecules with specific functional groups (Leng & Qin, 2018).

Propiedades

IUPAC Name |

2-bromo-4-methylsulfonylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-7(6(8)4-5)15(9,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIDSHKZQDCWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methanesulfonylbenzene-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2605729.png)

![2-Cyclopropyl-5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2605734.png)

![4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2605739.png)

![2-{[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]sulfanyl}propanoic acid](/img/structure/B2605742.png)